
7-Allyl-6-(methoxymethoxy)-4,4,5,8-tetramethylchroman-2-one
描述
7-Allyl-6-(methoxymethoxy)-4,4,5,8-tetramethylchroman-2-one is a synthetic organic compound belonging to the chromanone family. Chromanones are oxygen-containing heterocycles that serve as significant structural entities in various medicinal and pharmaceutical compounds. This compound is characterized by its unique chroman-2-one framework, which contributes to its diverse chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Allyl-6-(methoxymethoxy)-4,4,5,8-tetramethylchroman-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is heated in a water bath at 75–80°C for 1–1.5 hours .
Another approach involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions. This is followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid with trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
7-Allyl-6-(methoxymethoxy)-4,4,5,8-tetramethylchroman-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromanone framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed.
Major Products Formed
The major products formed from these reactions include various substituted chromanones, dihydrochromanones, and quinones, each with distinct chemical and biological properties .
科学研究应用
7-Allyl-6-(methoxymethoxy)-4,4,5,8-tetramethylchroman-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on cellular processes and enzyme activities.
Medicine: Research explores its potential as an anticancer, antioxidant, and anti-inflammatory agent.
Industry: It finds applications in the development of pharmaceuticals, agrochemicals, and materials science.
作用机制
The mechanism of action of 7-Allyl-6-(methoxymethoxy)-4,4,5,8-tetramethylchroman-2-one involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may modulate enzyme activities and signaling pathways involved in inflammation and cancer progression .
相似化合物的比较
Similar Compounds
6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid (Trolox): Known for its antioxidant properties.
6-Methoxy-2,5,7,8-tetramethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)chroman: Another chroman derivative with significant biological activities.
Uniqueness
7-Allyl-6-(methoxymethoxy)-4,4,5,8-tetramethylchroman-2-one stands out due to its unique substitution pattern, which imparts distinct chemical reactivity and biological activity. Its allyl and methoxymethoxy groups contribute to its versatility in various chemical reactions and potential therapeutic applications .
属性
IUPAC Name |
6-(methoxymethoxy)-4,4,5,8-tetramethyl-7-prop-2-enyl-3H-chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O4/c1-7-8-13-11(2)17-15(12(3)16(13)21-10-20-6)18(4,5)9-14(19)22-17/h7H,1,8-10H2,2-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBCLHUVMYQIBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(=O)CC2(C)C)C)OCOC)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 4-[(5R)-5-(azidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorobenzoate](/img/structure/B8229111.png)
![(2S)-4-(4-fluoro-1,3-dihydroisoindole-2-carbonyl)oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B8229112.png)
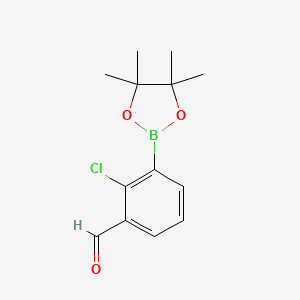
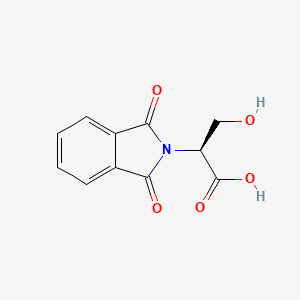

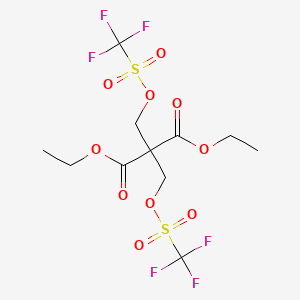
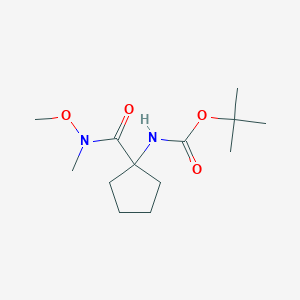


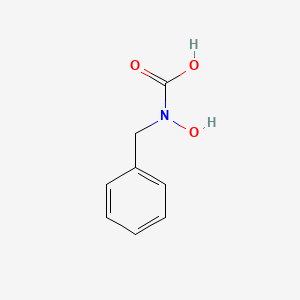
![2-[(2R,3R,4R,5R)-4-(carboxymethyl)-5-[5-fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-3,4-dihydroxy-2-methyloxolan-3-yl]acetic acid](/img/structure/B8229180.png)
![(2S)-2-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B8229201.png)
